1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a heterocyclic compound with a pyrazole core substituted with three 3,4-dimethylphenyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-pyridyl)benzene: A compound with a similar trisubstituted benzene core but with pyridyl groups instead of dimethylphenyl groups.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Another trisubstituted compound with a triazine core and aminophenyl groups.
Uniqueness
1,3,5-tris(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of a pyrazole core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H30N2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3,5-tris(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C28H30N2/c1-17-8-11-24(14-20(17)4)27-23(7)28(25-12-9-18(2)21(5)15-25)30(29-27)26-13-10-19(3)22(6)16-26/h8-16H,1-7H3 |
InChI Key |
NWEXFEPNPQWUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)C)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.